![molecular formula C7H6N2O2 B1626362 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 79229-66-6](/img/structure/B1626362.png)
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Heterocyclic Building Blocks
“4-Ethynyl-1-methyl-1H-pyrazole” is used as a heterocyclic building block in the synthesis of various complex organic compounds . Heterocyclic compounds play a crucial role in the field of medicinal chemistry due to their wide range of biological activities.
Synthesis of Bioactive Chemicals
Pyrazoles, including “4-Ethynyl-1-methyl-1H-pyrazole”, are frequently used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Preparation of Aminothiazoles
This compound can be used as a reagent for the preparation of aminothiazoles, which are known as γ-secretase modulators . γ-Secretase is an intramembrane protease that plays a crucial role in cellular signaling pathways.
Potential JAK2 Inhibitors
It can also be used in the synthesis of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . JAK2 is a type of protein tyrosine kinase that transmits signals within cells.
TGF-β1 and Active A Signaling Inhibitors
The compound can be used in the synthesis of pyridine derivatives, which act as TGF-β1 and active A signaling inhibitors . TGF-β1 is a cytokine that controls proliferation, cellular differentiation, and other functions in most cells.
Inhibitors of c-Met Kinase
“4-Ethynyl-1-methyl-1H-pyrazole” can be used in the synthesis of MK-2461 analogs, which act as inhibitors of c-Met kinase for the treatment of cancer . c-Met is a protein that in humans is encoded by the MET gene, and dysregulation has been linked to cancer development.
properties
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSYSASJNLBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506934 | |
Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79229-66-6 | |
Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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